molecular formula C21H26N2O4 B3458125 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B3458125
M. Wt: 370.4 g/mol
InChI Key: OSKVTOYRWVLEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine, also known as DMMDA-2, is a chemical compound that belongs to the class of piperazines. It was first synthesized by Alexander Shulgin in 1970 and has since been used in scientific research.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has been shown to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has been reported to produce psychedelic effects similar to those of other serotonin 5-HT2A receptor agonists. These effects include visual distortions, altered perception of time, and changes in mood and thought processes. 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has also been found to produce mild stimulant effects, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is its relatively low potency compared to other psychedelics, which may require higher doses to produce significant effects.

Future Directions

Future research on 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine could focus on its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction. It could also be used to study the role of the 5-HT2A receptor in the regulation of sleep, appetite, and other physiological processes. Additionally, further studies could investigate the potential of 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine as a tool for neuroimaging and functional connectivity analysis in the brain.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has been used in scientific research as a tool to study the structure-activity relationship of various psychotropic drugs. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1-(2,6-dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has also been found to have partial agonist activity at the 5-HT2C receptor and antagonist activity at the dopamine D2 receptor.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)21(24)20-18(26-2)5-4-6-19(20)27-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKVTOYRWVLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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